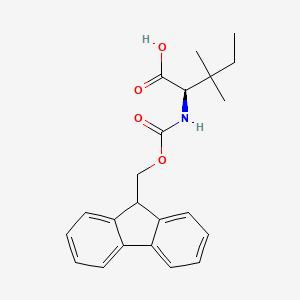

Fmoc-d-beta-methylisoleucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-d-beta-methylisoleucine is a biochemical used for proteomics research . Its molecular formula is C22H25NO4 and it has a molecular weight of 367.44 . It is also known as Fmoc-D-α-tert-amylglycine .

Synthesis Analysis

Fmoc-d-beta-methylisoleucine is used in the Fmoc methodology of peptide synthesis. In this method, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. This group is a temporary protecting group of the amino function, removed at each step of the synthesis .Molecular Structure Analysis

The InChI code for Fmoc-d-beta-methylisoleucine is 1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3, (H,23,26) (H,24,25)/t19-/m0/s1 . The key to its structure is the Fmoc group, which is crucial for its role in peptide synthesis .Physical And Chemical Properties Analysis

Fmoc-d-beta-methylisoleucine is a white powder . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Biomimetic Cyclization in Peptide Synthesis

One application of Fmoc-d-beta-methylisoleucine involves its role in biomimetic cyclization processes. For instance, Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine has been utilized for synthesizing dehydrobutyrine (Dhb)-containing peptides. This process facilitates biomimetic cyclization through Michael addition, yielding methyllanthionine with the natural configuration observed in lantibiotics like subtilin as a single diastereomer. This indicates a strong intrinsic preference for the stereochemistry seen in lantibiotics, suggesting potential applications in the synthesis of peptide-based therapeutics and materials (Hao Zhou & W. A. van der Donk, 2002).

Facile Synthesis of Modified Amino Acids

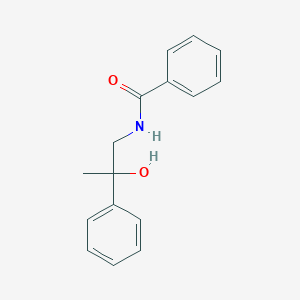

Research has developed efficient and environmentally friendly methods for synthesizing Fmoc-N-methyl α- and β-amino acids from corresponding Fmoc-amino acids. This process involves intermediate oxazolidinones/oxazinanones and showcases Fmoc-β3-homophenyl alanine's reactivity, providing a one-step route to highly useful Fmoc-protected tetrahydroisoquinolineacetic acid, a β-hTic analogue. These methodologies enable rapid preparation of Fmoc-N-methyl-amino acids, suitable for solid-phase peptide synthesis, highlighting the versatility of Fmoc-d-beta-methylisoleucine in peptide modification and design (T. Govender & P. Arvidsson, 2006).

Functional Materials from Fmoc-modified Amino Acids and Peptides

Fmoc-modified amino acids and short peptides exhibit significant self-assembly features, making them crucial for developing functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, offering vast applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. This area of research underscores the potential of Fmoc-d-beta-methylisoleucine in creating bio-inspired materials with diverse functionalities (Kai Tao, A. Levin, Lihi Adler‐Abramovich, & E. Gazit, 2016).

Zukünftige Richtungen

Fmoc protected single amino acids, such as Fmoc-d-beta-methylisoleucine, are gaining interest due to their ease of synthesis, functional diversity, stability, and biocompatibility . They can form various structures through self-assembly, which can be controlled by environmental parameters . These properties make them promising scaffolds for the design of distinct micro/nanostructures through a bottom-up approach .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFMEQGAIAYJMN-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-beta-methylisoleucine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2998548.png)

![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)

![N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2998553.png)

![Methyl 4-(4-methylphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2998561.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)